molecular formula C7H10NO3P B168688 [Amino(phenyl)methyl]phosphonic acid CAS No. 18108-22-0

[Amino(phenyl)methyl]phosphonic acid

Cat. No.: B168688
CAS No.: 18108-22-0
M. Wt: 187.13 g/mol
InChI Key: ZKFNOUUKULVDOB-UHFFFAOYSA-N
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Description

[Amino(phenyl)methyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids It is characterized by the presence of an amino group attached to a benzyl group, which is further connected to a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Amino(phenyl)methyl]phosphonic acid typically involves the Kabachnik-Fields reaction, which is a three-component coupling of amines, dihalomethane, and phosphorous acid derivatives. This reaction is often carried out under catalyst-free conditions, making it an efficient and straightforward method for producing the compound . Another common method involves the hydrophosphonylation of imines with diethyl phosphite, which can be catalyzed by chiral thiourea or other catalysts to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the Kabachnik-Fields reaction or other similar synthetic routes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[Amino(phenyl)methyl]phosphonic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzylphosphonic acid, while reduction can produce aminobenzylphosphonic acid derivatives. Substitution reactions can introduce various functional groups onto the benzyl ring, leading to a wide range of derivatives.

Scientific Research Applications

[Amino(phenyl)methyl]phosphonic acid has numerous applications in scientific research, including:

Comparison with Similar Compounds

[Amino(phenyl)methyl]phosphonic acid is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

The presence of the benzyl group in this compound provides additional steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

[amino(phenyl)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFNOUUKULVDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305747
Record name (α-Aminobenzyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18108-22-0
Record name (α-Aminobenzyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18108-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, (aminophenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018108220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC133874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (α-Aminobenzyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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